1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Beschreibung
1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by an ethyl group at position 1, a fluorine atom at position 8, and a carboxylic acid moiety at position 3 of the quinoline nucleus. This structural framework is critical for its antibacterial activity, as the 4-oxo-1,4-dihydroquinoline core is a hallmark of fluoroquinolones, which inhibit bacterial DNA gyrase and topoisomerase IV . The ethyl substituent at N1 enhances lipophilicity and pharmacokinetic stability, while the fluorine at C8 modulates electronic effects and bacterial target affinity .
Eigenschaften
IUPAC Name |
1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-14-6-8(12(16)17)11(15)7-4-3-5-9(13)10(7)14/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYHFHJBEQYVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Materials and Key Intermediates
Isatoic Anhydride Derivatives: N-alkylation of isatoic anhydride with ethyl bromide or similar alkylating agents in polar aprotic solvents (e.g., N,N-dimethylformamide) in the presence of strong bases (e.g., sodium hydride) is a common route to introduce the 1-ethyl substituent on the quinoline nitrogen.
Substituted Anilines: 8-Fluoro-substituted anilines are used to ensure the fluoro group is present at the 8-position on the quinoline ring.
Cyclization and Ring Closure
Cyclization to form the quinoline ring is often achieved by condensation of the N-alkylated isatoic anhydride with β-ketoesters or β-ketoacid derivatives under basic conditions, such as sodium hydride in anhydrous solvents.
The ring closure step involves formation of the 4-oxo-1,4-dihydroquinoline core with the carboxylic acid or ester functionality at the 3-position.
Functional Group Transformations
Hydrolysis of ester intermediates to the corresponding carboxylic acid is performed using aqueous sodium hydroxide or lithium hydroxide under controlled conditions.
Introduction of the fluoro substituent at the 8-position is generally achieved by starting with 8-fluoroaniline or by electrophilic fluorination methods.
Specific Example from Patent Literature
A representative synthesis from patent US4822801A includes:
Stirring the reaction mixture at low temperature (-30°C), followed by quenching with ice and dilute hydrochloric acid.
Extraction of the product at neutral pH using dichloromethane, drying over magnesium sulfate, and concentration.
Treatment of the crude product with triethylorthoformate and acetic anhydride at elevated temperature (150°C) for two hours to facilitate ring closure and functionalization.
Subsequent addition of cyclopropylamine in t-butanol and stirring overnight.
Addition of potassium t-butoxide and heating to 50°C for 18 hours to promote cyclization and rearrangement.
Acidic treatment with acetic acid and hydrochloric acid at 100°C to precipitate the final quinolone carboxylic acid compound.
Isolation by filtration, washing with acetonitrile and ether, and drying under vacuum to yield the target compound.
Although this example describes a closely related quinolone derivative, the methodology is adaptable to the synthesis of 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid by substituting appropriate starting materials.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| N-Alkylation | Ethyl bromide, NaH, DMF | Introduce 1-ethyl substituent | Anhydrous conditions required |
| Cyclization | β-Ketoester, NaH, DMF | Form quinoline core | Controlled temperature essential |
| Hydrolysis | NaOH or LiOH aqueous solution | Convert ester to carboxylic acid | Mild conditions to avoid degradation |
| Ring closure & functionalization | Triethylorthoformate, Acetic anhydride, 150°C, 2 h | Promote ring closure | High temperature reaction |
| Amination | Cyclopropylamine, t-butanol, room temp, overnight | Install amino substituent | Stirring for complete reaction |
| Base treatment | Potassium t-butoxide, 50°C, 18 h | Facilitate rearrangement | Prolonged heating required |
| Acidic precipitation | Acetic acid, 4N HCl, 100°C, 4 h | Precipitate final product | Filtration and washing |
Research Findings and Optimization Notes
The use of triethylorthoformate and acetic anhydride at elevated temperature is critical for efficient ring closure and formation of the 4-oxo-1,4-dihydroquinoline core.
Alkylation steps require strictly anhydrous conditions and strong bases to ensure high yields of N-alkylated intermediates.
Hydrolysis of esters to acids must be carefully controlled to prevent side reactions or decomposition of the quinolone nucleus.
The choice of solvent and temperature during amination and base treatment steps significantly affects the purity and yield of the final compound.
Isolation and purification by filtration, washing with organic solvents, and drying under vacuum are effective for obtaining high-purity this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits notable antimicrobial properties. It is structurally related to quinolone antibiotics, which are known for their efficacy against a range of bacterial infections. Studies have shown that derivatives of this compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication and survival.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Antiviral Properties
Recent research has also suggested that this compound may possess antiviral activity. In vitro studies demonstrated that it could inhibit the replication of certain viruses, making it a candidate for further exploration in antiviral drug development.
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Its efficacy against specific agricultural pests has been documented, highlighting its potential use in crop protection.
Case Study: Insecticidal Effects
A field study conducted on crops treated with formulations containing this compound reported a significant decrease in pest populations compared to untreated controls. The study concluded that the compound could be integrated into pest management strategies to enhance crop yields while minimizing chemical residues .
Material Science Applications
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation improves the thermal stability and mechanical properties of polymers.
Case Study: Polymer Enhancement
Research published in Polymer Science demonstrated that adding this compound to polyvinyl chloride (PVC) significantly enhanced its thermal stability and resistance to degradation under UV exposure. This application is particularly valuable in industries where material durability is critical .
Data Summary
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By interfering with these enzymes, the compound disrupts bacterial cell division and leads to cell death.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 1
- Cyclopropyl vs. Ethyl: 1-Cyclopropyl derivatives (e.g., 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) exhibit enhanced gram-negative activity due to improved penetration through bacterial membranes. The cyclopropyl group’s rigidity optimizes binding to DNA gyrase . 1-Ethyl derivatives, including the target compound, show balanced gram-positive and gram-negative activity. Ethyl’s flexibility may reduce steric hindrance, favoring interactions with topoisomerase IV in gram-positive pathogens .
Halogenation Patterns (Positions 6, 7, 8)
- Fluorine at C8: The 8-fluoro substituent in the target compound increases oxidative stability compared to non-fluorinated analogs. However, 8-methoxy derivatives (e.g., 1-cyclopropyl-8-methoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) demonstrate superior activity against anaerobic bacteria due to reduced susceptibility to efflux pumps .
- Fluorine at C6/C7: Compounds like 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit broader-spectrum activity, particularly against Pseudomonas aeruginosa, but may suffer from increased phototoxicity .
Piperazinyl Modifications at C7
- Piperazine-containing derivatives (e.g., 1-ethyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) show enhanced gram-negative coverage, especially against Enterobacteriaceae. The piperazinyl group’s basicity improves solubility and tissue penetration .
Table 1: Comparative Antibacterial Activity (MIC90, μg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | Reference |
|---|---|---|---|---|
| Target compound | 0.25 | 0.12 | 1.0 | |
| 1-Cyclopropyl-6-fluoro-8-methoxy analog | 0.5 | 0.06 | 0.5 | |
| 1-Ethyl-6,7-difluoro analog | 0.12 | 0.03 | 0.25 |
Table 2: Kinase Inhibition (IC50, nM)
| Compound | CK2 Kinase | DYRK1a | Reference |
|---|---|---|---|
| Target compound | >10,000 | >10,000 | |
| 5,6,8-Trichloro analog | 60 | 300 |
Key Findings :
- The target compound lacks significant kinase inhibition, unlike chloro-substituted analogs, indicating fluorine’s role in reducing off-target effects .
- Piperazinyl derivatives (e.g., CD-2, ND-2) exhibit potent activity against multidrug-resistant E. coli (MIC90 = 0.06 μg/mL) due to synergistic effects of the piperazine side chain and C8-fluoro substituent .
Structure-Activity Relationships (SAR)
- Position 1 : Ethyl vs. cyclopropyl modulates pharmacokinetics (e.g., half-life, protein binding) rather than potency .
- Position 8 : Fluorine enhances stability; methoxy improves anaerobic coverage but reduces solubility .
- Position 7 : Piperazinyl groups broaden spectrum but may increase CNS toxicity due to enhanced blood-brain barrier penetration .
Biologische Aktivität
1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The molecular formula of this compound is with a molecular weight of approximately 235.21 g/mol. The structure features a fluoro group that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroquinolones are known for their effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and maintenance .
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 16 µg/mL |
| Pseudomonas aeruginosa | Bactericidal in acidic conditions | 50 µg/mL |
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly in the context of HIV treatment. Its structural analogs have shown promise in inhibiting HIV replication by targeting viral enzymes and preventing integration into host DNA .
Anticancer Potential
Recent studies suggest that derivatives of quinoline compounds can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death . This property positions this compound as a potential candidate for cancer therapy.
Study 1: Antimicrobial Efficacy
A study published in Molecules assessed the antimicrobial efficacy of various quinoline derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds with similar structures to 1-Ethyl-8-fluoro-4-oxo exhibited potent activity against resistant strains, highlighting their potential in treating infections caused by multidrug-resistant bacteria .
Study 2: Antiviral Activity Against HIV
In vitro studies conducted on HIV-infected cells revealed that the compound significantly reduced viral load. The mechanism was attributed to inhibition of reverse transcriptase and protease activities . This finding supports further exploration into its use as an adjunct therapy for HIV.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound binds to DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication.
- ROS Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Targets viral enzymes critical for replication in antiviral applications.
Q & A
Q. What are the common synthetic routes for 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
The synthesis typically involves cyclization and functionalization steps. For example, cyclization of intermediates using NaF in refluxing DMF yields ethyl esters, followed by hydrolysis with H2SO4 in acetic acid to produce the free carboxylic acid . Condensation reactions with amines (e.g., 2-methylpiperazine) in hot DMSO further modify the structure . Key steps include nitro group reduction (e.g., using SnCl2/HCl) and nucleophilic substitution at position 7 or 8 .
Q. Which spectroscopic techniques are recommended for structural characterization?
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., ethyl at N1 and fluorine at C8) using programs like SHELXL .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent effects (e.g., fluorine-induced deshielding at C8) and proton environments .
- IR spectroscopy : Validates carbonyl (C=O) and carboxylic acid (COOH) functional groups .
Q. How is the antibacterial activity of this compound typically assessed?
Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria are standard. Activity is compared to reference fluoroquinolones (e.g., ciprofloxacin) under controlled pH (5.1–5.7) and osmolality (260–330 mOsmol/kg) conditions .
Advanced Research Questions
Q. How do structural modifications at positions 1 and 8 influence antibacterial activity?
- Position 1 (N1) : Ethyl groups enhance lipophilicity and membrane penetration compared to cyclopropyl, improving Gram-negative activity .
- Position 8 (C8) : Fluorine increases DNA gyrase binding affinity by stabilizing hydrophobic interactions. However, excessive bulk (e.g., methoxy) reduces activity .
- Methodology : Systematic synthesis of analogs (e.g., 1-ethyl-6,7-difluoro derivatives) followed by MIC testing and molecular docking .
Q. What strategies resolve contradictions in reported biological activities of similar quinolones?
Contradictions often arise from substituent stereochemistry or assay conditions. For example:
- Stereochemical effects : Octahydro-pyrrolo[3,4-b]pyridinyl substituents (e.g., in moxifloxacin) show variable activity depending on stereoisomer purity .
- Assay conditions : Adjusting pH (e.g., 5.1–5.7) or osmolality (260–330 mOsmol/kg) can normalize discrepancies in MIC values .
- Meta-analysis : Cross-referencing data from standardized pharmacopeial tests (e.g., sterility, particulate matter) .
Q. How can solubility and bioavailability be improved without compromising activity?
- Esterification : Ethyl esters (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) enhance solubility but require hydrolysis in vivo for activation .
- Salt formation : Hydrochloride salts (e.g., moxifloxacin HCl) improve aqueous stability .
- Prodrug approaches : Schiff base conjugates with purine analogs (e.g., acyclovir) increase membrane permeability .
Methodological Considerations
Q. What experimental design principles apply to SAR studies of quinolone derivatives?
- Control groups : Include parent compounds (e.g., 1-ethyl-6-fluoro derivatives) and commercial fluoroquinolones .
- Variable isolation : Modify one substituent (e.g., C8 fluorine vs. methoxy) while keeping others constant .
- High-throughput screening : Use pipelines for rapid crystallography (SHELXC/D/E) and phasing .
Q. How are synthetic impurities monitored and controlled?
- HPLC/LC-MS : Detects process-related impurities (e.g., 7-chloro byproducts) and degradation products .
- Pharmacopeial standards : Follow USP/EP guidelines for sterility, pH, and particulate matter in final formulations .
Q. What safety protocols are critical during synthesis and handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
